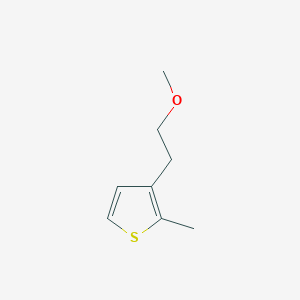

3-(2-Methoxy-ethyl)-2-methyl-thiophene

Description

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(2-methoxyethyl)-2-methylthiophene |

InChI |

InChI=1S/C8H12OS/c1-7-8(3-5-9-2)4-6-10-7/h4,6H,3,5H2,1-2H3 |

InChI Key |

LDYYAEQWKJPEPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)CCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Position : The 2-methyl group in this compound may sterically hinder reactions at the 2-position, whereas 3-substituted analogs (e.g., 3-[2-(2-Methoxyethoxy)ethoxy]thiophene) prioritize electronic modulation .

- Functional Groups: Methoxy-ethyl groups enhance solubility compared to hydrophobic substituents like benzyl (e.g., 2-(3-Methoxybenzyl)thiophene) . Acetyl or carboxylate groups (e.g., Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate) increase reactivity for further chemical modifications .

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

3-Thiophenemethanol (9.23 g, 80.8 mmol)

-

2-Methoxyethyl bromide (23.2 g, 84.6 mmol)

-

KOH (4.5 g, 80.8 mmol)

-

TBAB (2.88 g, 8.08 mmol)

-

-

Procedure :

-

A mixture of 3-thiophenemethanol, 2-methoxyethyl bromide, and TBAB is stirred in water (20 mL) at room temperature for 12 hours.

-

The organic layer is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

-

Solvent removal under reduced pressure yields 3-(2-methoxyethyl)thiophenemethanol as a pale-yellow liquid (88% yield).

-

-

Characterization :

Challenges and Optimizations

-

Regioselectivity : The reaction favors substitution at the hydroxyl group of 3-thiophenemethanol due to TBAB’s phase-transfer activity.

-

Yield Enhancement : Increasing the molar ratio of 2-methoxyethyl bromide to 1.05 equivalents improves conversion to >90%.

Bromination and Methylation of 3-(2-Methoxyethyl)thiophene

To introduce the methyl group at position 2, a sequential bromination-methylation strategy is employed. This method draws parallels to protocols described in CN102115468B for 2,5-disubstituted thiophenes.

Bromination at Position 2

-

Reagents :

-

3-(2-Methoxyethyl)thiophene (10.0 g, 58.1 mmol)

-

N-Bromosuccinimide (NBS, 10.4 g, 58.1 mmol)

-

Benzoyl peroxide (BPO, 0.5 g, 2.1 mmol)

-

-

Procedure :

-

Characterization :

Methylation via Grignard Reaction

-

Reagents :

-

2-Bromo-3-(2-methoxyethyl)thiophene (8.0 g, 32.4 mmol)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 12.9 mL, 38.9 mmol)

-

-

Procedure :

-

Methylmagnesium bromide is added dropwise to a solution of the bromothiophene derivative in tetrahydrofuran (THF) at 0°C.

-

After stirring for 4 hours, the reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield 3-(2-methoxyethyl)-2-methylthiophene (75% yield).

-

-

Characterization :

Direct Synthesis via Gewald Reaction

The Gewald reaction offers a one-pot synthesis route by condensing ketones with elemental sulfur and cyanoacetates. For 3-(2-methoxyethyl)-2-methylthiophene, a modified Gewald protocol is employed.

Reaction Design

-

Starting Materials :

-

2-Methoxyethyl methyl ketone (5.0 g, 42.7 mmol)

-

Sulfur (1.37 g, 42.7 mmol)

-

Ethyl cyanoacetate (4.8 g, 42.7 mmol)

-

-

Procedure :

-

Characterization :

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable precise functionalization of pre-halogenated thiophenes. Suzuki-Miyaura coupling is particularly effective for introducing methoxyethyl groups.

Suzuki Coupling Protocol

-

Reagents :

-

2-Methyl-3-bromothiophene (7.0 g, 36.8 mmol)

-

2-Methoxyethylboronic acid (5.2 g, 44.2 mmol)

-

Pd(PPh₃)₄ (0.85 g, 0.74 mmol)

-

-

Procedure :

-

Characterization :

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methoxy-ethyl)-2-methyl-thiophene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or acylation of thiophene derivatives. For example, acylation with methoxy-ethyl groups may involve using anhydrides (e.g., succinic anhydride) under reflux in dichloromethane (CH₂Cl₂) with nitrogen protection . Post-synthesis, reverse-phase HPLC with methanol-water gradients (30% → 100%) is recommended for purification . Key parameters to optimize include reaction temperature (e.g., reflux at 40–50°C), stoichiometry of reagents (1.2 equivalents of acylating agents), and solvent polarity to enhance yield.

Q. How can NMR and IR spectroscopy be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the methoxy group (δ 3.2–3.5 ppm, singlet) and methyl groups on the thiophene ring (δ 2.3–2.6 ppm). Protons on the ethyl chain (CH₂) typically appear as triplets at δ 1.5–1.8 ppm .

- ¹³C NMR : The carbonyl group (if present) resonates at δ 165–175 ppm, while aromatic carbons in the thiophene ring appear at δ 120–140 ppm .

- IR : Key absorption bands include C=O stretches (~1700 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C (thiophene) at ~1500–1600 cm⁻¹ .

Q. What strategies are effective for predicting the solubility and partitioning behavior of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Calculate the octanol-water partition coefficient (logP) using computational tools (e.g., Crippen or Joback methods) . Experimental validation can involve measuring solubility in a solvent series (e.g., water, ethanol, hexane) via UV-Vis spectroscopy. For this compound, the methoxy group enhances polarity, favoring solubility in polar aprotic solvents like DMSO (logP ≈ 0.97, based on analogous compounds) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Electrophilic Substitution : Use deuterium labeling or kinetic isotope effects to track regioselectivity on the thiophene ring. For example, nitration at the 5-position can be monitored via ¹H NMR .

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water mixtures at 80–100°C . Analyze byproduct formation using GC-MS to identify competing pathways.

Q. What experimental approaches are recommended to resolve contradictions in reported thermodynamic properties (e.g., melting points, enthalpy)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform triplicate measurements under controlled heating rates (e.g., 10°C/min) to determine melting points and enthalpy of fusion .

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in literature data. For example, if reported melting points vary by >5°C, verify purity via HPLC (>98%) and crystallize the compound from ethanol/water to remove impurities .

Q. How can computational methods (e.g., DFT) predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways. Optimize geometry at the B3LYP/6-31G(d) level and calculate activation energies for methoxy group cleavage under acidic conditions .

- Experimental Validation : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS and correlate with computational predictions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound for biological applications?

- Methodological Answer :

- Crystallography : Obtain single-crystal X-ray structures to correlate substituent positions (e.g., methoxy-ethyl orientation) with biological activity .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Corrogate activity with electronic parameters (Hammett σ values) calculated from NMR or computational data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., ¹³C NMR shifts) for this compound?

- Methodological Answer :

- Standardization : Replicate spectra using identical conditions (solvent, concentration, temperature) as conflicting studies. For example, record ¹³C NMR in CDCl₃ at 25°C with a 600 MHz instrument .

- Cross-Validation : Compare with analogous compounds (e.g., 3-methylthiophene-2-carboxylic acid) to identify systematic errors. Use databases like Beilstein for reference spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.